

# Unlocking Novel Antidepressant Pathways: A Technical Overview of ACY-775 in Preclinical Models

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## Compound of Interest

Compound Name: ACY-775

Cat. No.: B605172

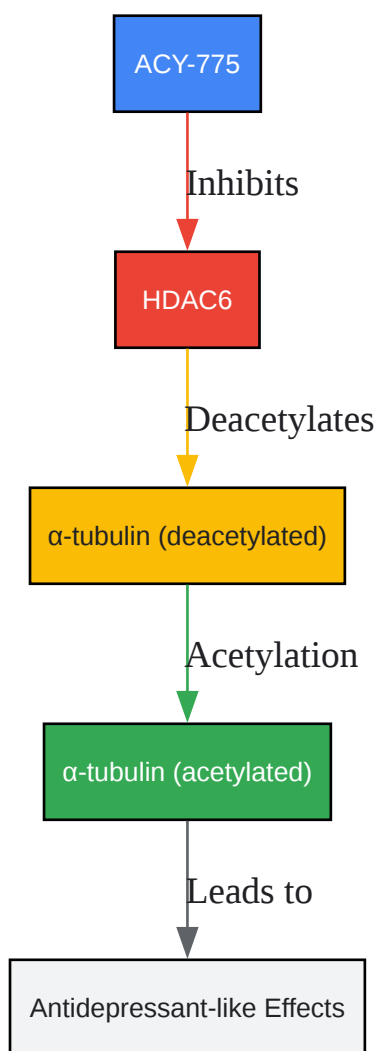
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For Immediate Release: A Comprehensive Analysis of the Antidepressant-like Effects of the Selective HDAC6 Inhibitor, **ACY-775**, in Preclinical Settings.

This technical guide provides an in-depth review of the preclinical data supporting the novel antidepressant effects of **ACY-775**, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). The following sections detail the pharmacological properties of **ACY-775**, its mechanism of action, and its efficacy in established rodent models of depression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC6 for the treatment of major depressive disorder.

## Core Mechanism of Action

**ACY-775** exerts its therapeutic effects through the selective inhibition of HDAC6, an enzyme primarily localized in the cytoplasm that deacetylates non-histone proteins, most notably  $\alpha$ -tubulin.<sup>[1][2][3]</sup> Unlike other histone deacetylases, HDAC6 has a limited effect on histone acetylation and thus, gene expression.<sup>[1][2][3]</sup> The inhibition of HDAC6 by **ACY-775** leads to an increase in the acetylation of  $\alpha$ -tubulin, a key component of microtubules.<sup>[1][4]</sup> This post-translational modification is associated with enhanced microtubule stability and function, which is hypothesized to contribute to its antidepressant-like effects.<sup>[1]</sup>



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Caption: Proposed signaling pathway of **ACY-775**.

## Pharmacological and Pharmacokinetic Profile

**ACY-775** is a potent inhibitor of HDAC6 with an IC<sub>50</sub> of 7.5 nM.[4][5] It exhibits high selectivity for HDAC6 over class I HDACs, with a selectivity ratio ranging from 60- to 1500-fold.[1][2][6] Preclinical studies have demonstrated that **ACY-775** is brain bioavailable upon systemic administration.[1][2]

Parameter	Value	Reference
HDAC6 IC50	7.5 nM	<a href="#">[4]</a> <a href="#">[5]</a>
Selectivity over Class I HDACs	60- to 1500-fold	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Plasma Level (30 min post-50 mg/kg IP)	1359 ng/mL (4.1 $\mu$ M)	<a href="#">[1]</a> <a href="#">[4]</a>
Plasmatic Half-life	12 min	<a href="#">[1]</a> <a href="#">[4]</a>
Brain/Plasma AUC Ratio	>1	<a href="#">[1]</a>

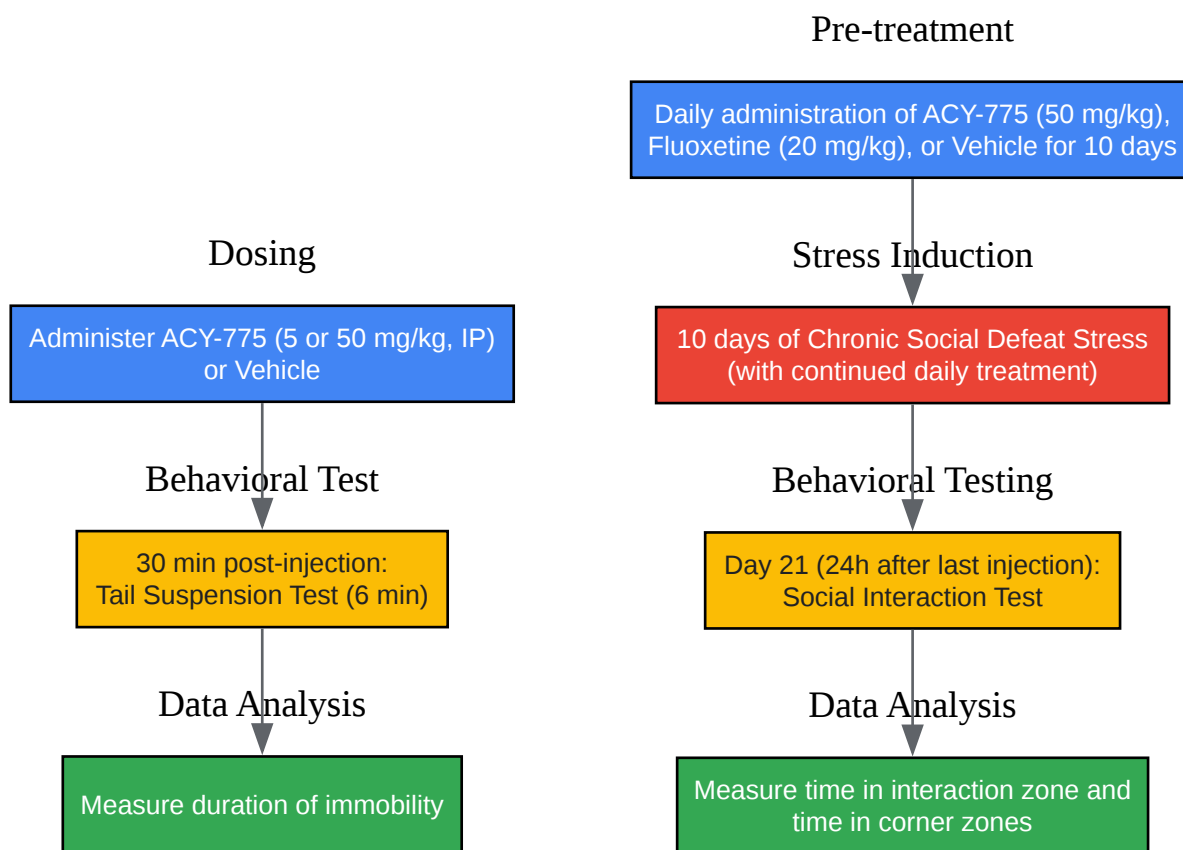
## Preclinical Efficacy in Rodent Models of Depression

The antidepressant-like properties of **ACY-775** have been evaluated in two standard preclinical models: the Tail Suspension Test (TST) and the Chronic Social Defeat Stress (CSDS) paradigm.

### Tail Suspension Test (TST)

The TST is a widely used acute model to screen for potential antidepressant activity. In this test, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow:



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